Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate
Description
This compound is a structurally complex indoline derivative featuring multiple functional groups:
- Tert-butyl carbamate at the 1-position, providing steric protection and stability during synthetic processes.
- 5-Bromo substituent, a common pharmacophore or synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
- 3-(((tert-Butyldimethylsilyl)oxy)methyl) group, a silyl-protected hydroxymethyl moiety, enhancing solubility and acting as a temporary protective group for subsequent functionalization.
- 7-Carbamoyl group, which may contribute to hydrogen-bonding interactions in biological targets or intermediates.
- 3-Methyl substitution on the indoline ring, introducing steric hindrance that could influence conformational preferences.
This molecule is typically employed as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other heterocyclic pharmaceuticals. Its design balances reactivity (via bromo and silyl groups) with stability (via tert-butyl and carbamate groups) .
Properties
Molecular Formula |
C22H35BrN2O4Si |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-carbamoyl-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H35BrN2O4Si/c1-20(2,3)29-19(27)25-12-22(7,13-28-30(8,9)21(4,5)6)16-11-14(23)10-15(17(16)25)18(24)26/h10-11H,12-13H2,1-9H3,(H2,24,26) |
InChI Key |
AUDPTOMXPRNFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C(=O)N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The synthetic route includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then protected with a Boc group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once deprotected.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals .
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of new drugs. Its indoline core is a common motif in many bioactive molecules, including anticancer and anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for applications in material science and catalysis .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl group can be used to protect reactive hydroxyl groups during synthesis, ensuring selective reactions at other sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, the compound is compared below with structurally analogous indoline/indole derivatives from the literature and commercial sources.
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Diversity :
- The target compound uniquely combines a carbamoyl group with a silyl-protected hydroxymethyl chain, enabling dual reactivity (e.g., deprotection followed by amidation or alkylation). In contrast, tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate prioritizes aldehyde-mediated condensations.
- The triazine derivative lacks the indoline scaffold but offers a planar heteroaromatic system for target binding.
Synthetic Utility :
- The target compound’s bromine atom is positioned for regioselective cross-coupling, similar to the 5-bromo-6-methoxyindole . However, the indoline scaffold in the target provides conformational rigidity compared to the indole’s aromatic flexibility.
- Silyl protection in the target compound contrasts with the methoxy group in other analogs, offering orthogonal deprotection strategies (e.g., fluoride-mediated TBS removal vs. acid-labile tert-butyl groups).
Stability and Handling :
- The target compound and tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate both utilize tert-butyl esters for hydrolytic stability. However, the TBS group in the target introduces sensitivity to acidic or aqueous conditions, necessitating anhydrous handling.
Research and Development Considerations
- Synthetic Challenges : The target compound’s multiple protective groups (TBS, tert-butyl) require sequential deprotection steps, increasing synthesis complexity compared to simpler bromoindoles .
- Scalability : The TBS group’s cost and removal conditions (e.g., TBAF) may limit large-scale applications compared to methoxy-protected analogs .
- Patent Landscape : Indoline-carbamate derivatives are prominent in kinase inhibitor patents (e.g., Pfizer’s crizotinib analogs), whereas triazine-based compounds dominate antiviral and anticancer research .
Biological Activity
Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate is a complex organic compound that has garnered interest in various fields of biological research. Its structural features, including the presence of a bromine atom, tert-butyl groups, and a carbamate moiety, suggest potential bioactivity that warrants detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.5 g/mol. The compound features several functional groups that are crucial for its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H33BrN2O3Si |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | tert-butyl (3S)-5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-carbamoyl-3-methylindole-1-carboxylate |
| InChI Key | QEKZXZJSHYHPBT-QFIPXVFZSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The tert-butyldimethylsilyl group serves as a protecting group during chemical reactions, while the bromine atom allows for substitution reactions that can lead to further functionalization. The carbamate moiety is particularly noteworthy as it can influence enzyme activity and potentially inhibit certain biological pathways.
Enzyme Inhibition
Research indicates that compounds with carbamate structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that derivatives of carbamates exhibit varying degrees of inhibition against these enzymes, which are critical in neurotransmission processes. Such inhibition is significant in the context of neurodegenerative diseases and pesticide toxicity.
Biological Applications
This compound has potential applications in:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting neurological disorders.
- Chemical Biology : Used in studies involving protein interactions and macromolecular complexes through techniques like NMR spectroscopy.
- Pesticide Development : Its structural components may offer insights into designing safer and more effective agricultural chemicals.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of carbamate pesticides on rat models, highlighting the role of AChE inhibition in behavioral changes and cognitive decline.
- Enzyme Characterization : Research on methyl carbamate-degrading hydrolases from bacteria demonstrated the potential for bioremediation applications, showcasing how structural analogs can influence enzyme activity.
- Synthesis and Evaluation : Investigations into the synthesis routes for compounds similar to tert-butyl 5-bromo derivatives have provided insights into optimizing yields and purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
